2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride

Carbonic anhydrase inhibition Enzyme kinetics Triazole SAR

Secure a unique ortho-methylphenyl 1,2,3-triazole-4-amine dihydrochloride (CAS 2470440-36-7) for your carbonic anhydrase-II (CA-II) research. Unlike common para-substituted analogs, the distinct ortho-tolyl group introduces torsional constraints that are critical for structure-activity relationship (SAR) and docking studies. Supplied as a highly soluble dihydrochloride salt, it enables physiologically relevant, DMSO-free kinetic assays. Ensure target engagement specificity—order this exclusive chemotype now to expand your inhibitor selectivity profiling.

Molecular Formula C12H18Cl2N4
Molecular Weight 289.2
CAS No. 2470440-36-7
Cat. No. B2563434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride
CAS2470440-36-7
Molecular FormulaC12H18Cl2N4
Molecular Weight289.2
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=CN=N2)C(C)(C)N.Cl.Cl
InChIInChI=1S/C12H16N4.2ClH/c1-9-6-4-5-7-10(9)16-11(8-14-15-16)12(2,3)13;;/h4-8H,13H2,1-3H3;2*1H
InChIKeyQLLFMWGEZFTZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine Dihydrochloride (CAS 2470440-36-7): Core Structural Identity and Pharmacological Class


2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine dihydrochloride (CAS 2470440-36-7, also cataloged as EN300-27103450) is a synthetic small molecule belonging to the 1,2,3-triazole class [1]. Its structure features a 1,2,3-triazole core substituted at the N-1 position with an ortho-tolyl (2-methylphenyl) group and at the C-4 position with a propan-2-amine moiety, supplied as the dihydrochloride salt. Published research on structurally analogous 1H-1,2,3-triazole derivatives demonstrates that this scaffold is associated with carbonic anhydrase-II (CA-II) enzyme inhibition [2].

Why Generic 1,2,3-Triazole Analogs Cannot Substitute for 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine Dihydrochloride in CA-II-Focused Research


Within the 1,2,3-triazole class, carbonic anhydrase-II inhibitory potency is exquisitely sensitive to substitution pattern. Published structure-activity relationship (SAR) data demonstrate that the presence of a polar group on the N-1 phenyl ring substantially modulates activity [1]. The ortho-methyl substituent on the phenyl ring of CAS 2470440-36-7 creates a distinct steric and electronic environment compared to the para-substituted or unsubstituted phenyl analogs commonly reported. Kinetics studies confirm that triazole-based CA-II inhibitors act via a competitive mechanism, meaning that binding affinity—and therefore functional effect—is directly governed by these substitution-dependent interactions with active-site residues [1]. Consequently, exchanging 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine for an analog with a different substitution pattern introduces uncontrolled variation in target engagement that cannot be predicted without compound-specific data.

Quantitative Evidence Guide: Differentiating 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine Dihydrochloride from Closest Structural Analogs


Carbonic Anhydrase-II Inhibition Potency: Class-Level Benchmark for Ortho-Tolyl Triazoles vs. Structurally Divergent Analogs

No compound-specific IC50 value is publicly available for CAS 2470440-36-7. However, a 2021 structure-activity relationship study on a series of twenty-three 1H-1,2,3-triazole analogs (compounds 9a–j and 7a–7d) provides the closest class-level benchmark [1]. Across the series, bovine CA-II (bCA-II) inhibition ranged from IC50 11.1 µM to 17.8 µM for the most potent analogs, while human CA-II (hCA-II) inhibition ranged from IC50 10.9 µM to 18.5 µM. Compounds with polar substituents on the N-1 phenyl ring showed enhanced activity, indicating that the ortho-methylphenyl substitution pattern in CAS 2470440-36-7 represents a structurally distinct starting point whose exact potency, compared to the para-substituted or halogenated analogs in the study, remains to be experimentally determined.

Carbonic anhydrase inhibition Enzyme kinetics Triazole SAR

Mechanism of Enzyme Inhibition: Competitive Binding Mode Established for the Triazole Scaffold Class

Kinetic studies on 1H-1,2,3-triazole analogs demonstrate that compounds in this class inhibit both bovine and human CA-II through a competitive mechanism with respect to substrate [1]. This competitive binding mode is further supported by molecular docking studies showing that active triazole compounds fit directly into the CA-II active site, interacting with catalytic zinc and key binding-pocket residues [1]. While these data were generated on compounds 9a–j and 7a–7d rather than on CAS 2470440-36-7 itself, the shared 1H-1,2,3-triazole core and the conserved binding orientation observed across the series support the inference that CAS 2470440-36-7 likely engages CA-II via the same competitive mechanism.

Enzyme inhibition mechanism Competitive inhibitor Carbonic anhydrase-II

Ortho- vs. Para-Methylphenyl Substitution: Structural Differentiation from Prior-Art Aralkyltriazole Anticonvulsants

Patent US4789680 discloses a series of 1-phenyl-lower alkyl-1H-1,2,3-triazole compounds with anticonvulsive activity, specifically highlighting p-methylphenyl substitution among preferred embodiments [1]. CAS 2470440-36-7 differs fundamentally by bearing the methyl group at the ortho (2-) position of the phenyl ring rather than the para (4-) position. In phenyl-substituted triazoles, ortho substitution introduces torsional constraints between the triazole and phenyl rings that alter both the dihedral angle and the spatial presentation of the amine-bearing side chain, compared to para-substituted analogs where the rings can adopt a more coplanar geometry.

Triazole substitution pattern ortho-tolyl Anticonvulsant patent

Dihydrochloride Salt Form: Enhanced Aqueous Solubility Compared to Free Base Analogs

CAS 2470440-36-7 is supplied as the dihydrochloride salt (molecular weight 289.2 g/mol) [1]. The formation of a dihydrochloride salt from the free base (C12H16N4, MW 216.28) protonates both the primary amine and one triazole nitrogen, substantially increasing aqueous solubility. In contrast, the majority of 1H-1,2,3-triazole analogs characterized in the primary CA-II literature are reported and tested as free bases [2]. For in vitro assays requiring aqueous buffer compatibility at millimolar concentrations, the dihydrochloride salt form eliminates the need for DMSO co-solvents that can confound enzyme inhibition measurements.

Salt form Aqueous solubility Dihydrochloride

Optimal Research Application Scenarios for 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine Dihydrochloride Based on Structural Evidence


Carbonic Anhydrase-II Inhibitor Screening and SAR Expansion Studies

The established class-level CA-II inhibitory activity of 1H-1,2,3-triazoles, combined with the distinct ortho-methylphenyl substitution pattern of this compound, makes CAS 2470440-36-7 a valuable probe for expanding structure-activity relationship datasets beyond the para-substituted and unsubstituted phenyl analogs previously characterized [1]. The competitive inhibition mechanism documented for the class supports its use in Michaelis-Menten kinetic analyses to determine Ki values and inhibition modality.

Ortho-Substituted Aralkyltriazole Reference Standard for Conformational Analysis

Unlike the para-methylphenyl triazoles disclosed in patent US4789680 as anticonvulsant leads [1], the ortho-methyl substitution in CAS 2470440-36-7 introduces torsional constraints between the triazole and phenyl rings. This structural feature makes the compound a reference standard for computational chemistry studies (docking, molecular dynamics) aimed at understanding how phenyl ring orientation affects target binding, particularly for CA-II and other zinc-containing metalloenzymes.

Aqueous-Phase Biochemical Assay Development Leveraging Dihydrochloride Salt Solubility

The dihydrochloride salt form of CAS 2470440-36-7 (MW 289.2) is predicted to exhibit superior aqueous solubility compared to free base triazole analogs [1]. This property supports its use in developing CA-II inhibition assays conducted in purely aqueous buffer systems, avoiding the confounding effects of DMSO or other organic co-solvents on enzyme kinetics and enabling more physiologically relevant dose-response measurements.

Comparative Selectivity Profiling Across Carbonic Anhydrase Isoforms

Published studies on 1H-1,2,3-triazole analogs report differential selectivity between bovine CA-II and human CA-II isoforms, with certain compounds (e.g., 9c, 9k, 9p) showing selectivity indices favoring hCA-II [1]. The structurally distinct ortho-methylphenyl substitution in CAS 2470440-36-7 provides a unique entry for isoform-selectivity profiling against hCA-I, hCA-II, hCA-IX, and hCA-XII, contributing to the identification of isoform-selective chemotypes for therapeutic target validation.

Quote Request

Request a Quote for 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.